molecular formula C11H10O3 B14873295 3-(3-Oxocyclobutyl)benzoic acid

3-(3-Oxocyclobutyl)benzoic acid

Cat. No.: B14873295
M. Wt: 190.19 g/mol
InChI Key: NZLFNJYHGIZEGS-UHFFFAOYSA-N
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Description

3-(3-Oxocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of a benzoic acid moiety attached to a cyclobutyl ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoic acid derivatives with cyclobutanone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Scientific Research Applications

3-(3-Oxocyclobutyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 3-Oxocyclobutanecarboxylic acid
  • Methyl 3-(3-oxocyclobutyl)benzoate
  • 3,3-Difluorocyclobutyl benzoate

Comparison: 3-(3-Oxocyclobutyl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(3-oxocyclobutyl)benzoic acid

InChI

InChI=1S/C11H10O3/c12-10-5-9(6-10)7-2-1-3-8(4-7)11(13)14/h1-4,9H,5-6H2,(H,13,14)

InChI Key

NZLFNJYHGIZEGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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